

Reproducibility of AM-966 Experimental Results: A Comparative Guide

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Compound of Interest		
Compound Name:	AM-966	
Cat. No.:	B605391	Get Quote

This guide provides an objective comparison of the experimental results for **AM-966**, a selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). The information is intended for researchers, scientists, and drug development professionals, with a focus on data reproducibility and comparison with existing alternatives.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of **AM-966**.

Table 1: In Vitro Activity of AM-966

Assay	Cell Line	Description	IC50
LPA-stimulated Intracellular Calcium Release	CHO cells expressing human LPA1 receptors	Measures the inhibition of LPA-induced calcium mobilization, a key downstream signal of LPA1 activation.	17 nM[1][2]
LPA-induced Chemotaxis	IMR-90 human lung fibroblasts	Assesses the inhibition of cell migration towards an LPA gradient, a crucial process in fibrosis.	181 nM[1]



Table 2: In Vivo Efficacy of AM-966 in the Mouse Bleomycin Model of Lung Fibrosis

A study directly comparing **AM-966** to pirfenidone, an approved drug for idiopathic pulmonary fibrosis, found that **AM-966** demonstrated greater efficacy in reducing lung fibrosis in a 14-day bleomycin-induced lung injury model[2].

Parameter	Treatment Group	Outcome
Lung Fibrosis	AM-966 (30 mg/kg, twice daily)	Significant reduction in lung fibrosis.
Vascular Leakage & Inflammation	AM-966 (30 mg/kg, twice daily)	Reduction in vascular leakage, tissue injury, and pro-fibrotic cytokine production[2].
Body Weight	AM-966	Maintained mouse body weight, indicating better tolerability compared to the bleomycin-only group[2].

Table 3: Unexpected Finding - Effect of AM-966 on Endothelial Permeability

Contrary to its anti-fibrotic effects, a study revealed that **AM-966** can increase lung endothelial barrier permeability in vitro[3][4].

Assay	Cell Line	Key Finding
Transendothelial Electrical Resistance (TEER)	Human Lung Microvascular Endothelial Cells (HLMVECs)	AM-966 decreased TEER in a dose-dependent manner, indicating increased permeability[3][4].
Cellular Morphology	HLMVECs	Increased formation of stress fibers and gaps between endothelial cells[3][4].



Experimental Protocols Calcium Flux Assay

- Objective: To determine the potency of **AM-966** in inhibiting LPA1 receptor activation.
- · Methodology:
 - Chinese Hamster Ovary (CHO) cells stably expressing the human LPA1 receptor are seeded in 96-well plates.
 - Cells are loaded with a calcium-sensitive fluorescent dye.
 - A baseline fluorescence measurement is taken.
 - Cells are incubated with varying concentrations of AM-966.
 - Lysophosphatidic acid (LPA) is added to stimulate the LPA1 receptor.
 - The change in intracellular calcium is quantified by measuring the fluorescence intensity.
 - The half-maximal inhibitory concentration (IC50) is calculated.

Chemotaxis Assay

- Objective: To evaluate the effect of AM-966 on LPA-induced cell migration.
- Methodology:
 - IMR-90 human lung fibroblasts are placed in the upper chamber of a Boyden chamber.
 - The lower chamber is filled with media containing LPA as a chemoattractant.
 - AM-966 at various concentrations is added to the upper chamber.
 - After incubation, the number of cells that have migrated through the porous membrane to the lower chamber is quantified.
 - The IC50 value for the inhibition of chemotaxis is then determined.

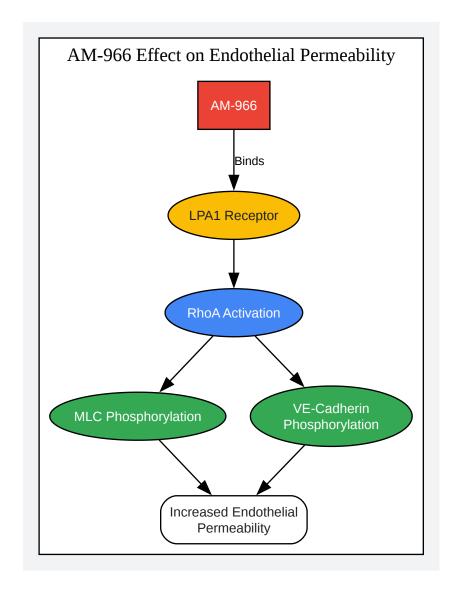


Mouse Bleomycin Model of Lung Fibrosis

- Objective: To assess the in vivo anti-fibrotic efficacy of AM-966.
- Methodology:
 - Lung fibrosis is induced in mice via intratracheal instillation of bleomycin sulfate.
 - Mice are treated with AM-966 (e.g., 30 mg/kg, orally, twice daily) or a vehicle control.
 - At various time points (e.g., 3, 7, 14, and 28 days), bronchoalveolar lavage fluid (BALF) is collected to measure total protein, inflammatory cell counts, and cytokine levels.
 - Lungs are then harvested for histological analysis to score the extent of fibrosis and to measure collagen content.

Signaling Pathways and Experimental Workflows

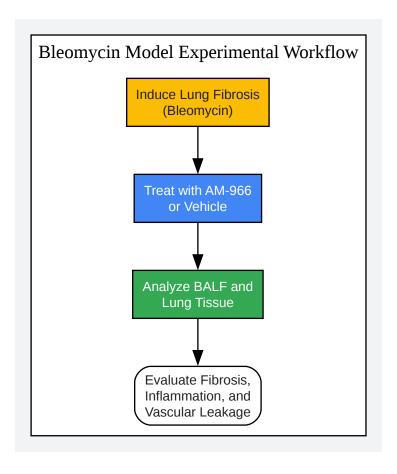




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Caption: AM-966 signaling leading to increased endothelial permeability.





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